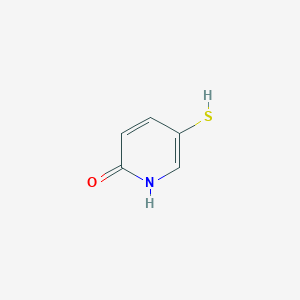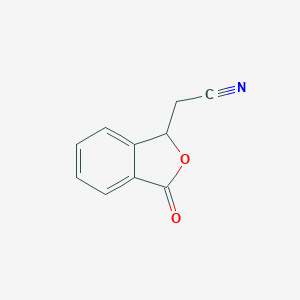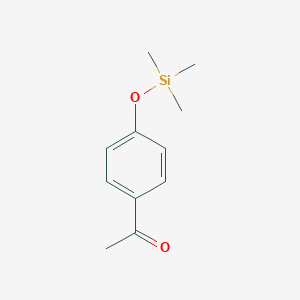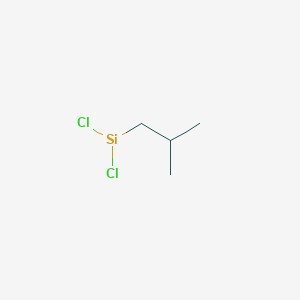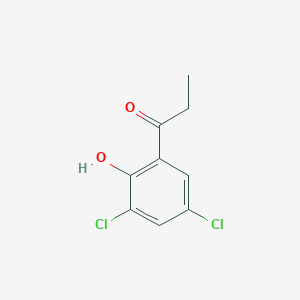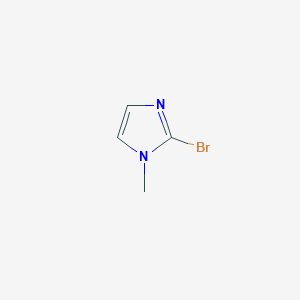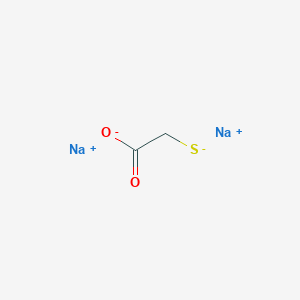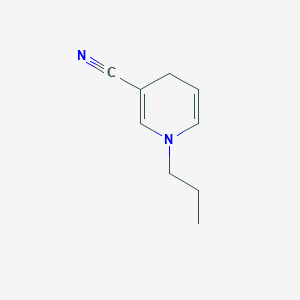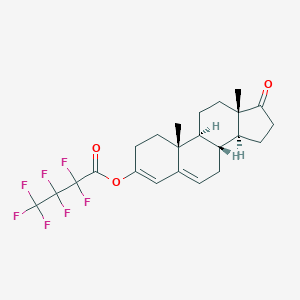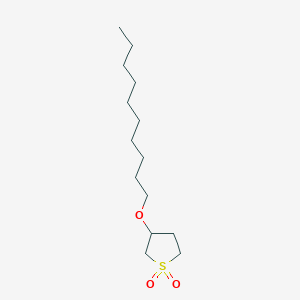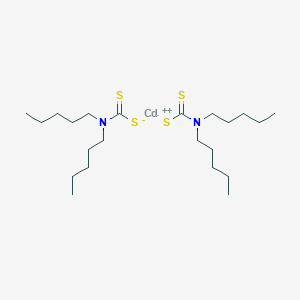
Cadmium bis(dipentyldithiocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium bis(dipentyldithiocarbamate) is a chemical compound that is commonly used in scientific research. It is a chelating agent that is used to study the effects of cadmium on biological systems. Cadmium is a toxic metal that can cause serious health problems, and cadmium bis(dipentyldithiocarbamate) is a useful tool for studying its effects.
Mécanisme D'action
Cadmium bis(dipentyldithiocarbamate) chelates cadmium ions by forming a complex with them. This complex is then excreted from the body, preventing the toxic effects of cadmium from occurring. The mechanism of action of cadmium bis(dipentyldithiocarbamate) is not fully understood, but it is believed to involve the formation of stable complexes with cadmium ions.
Effets Biochimiques Et Physiologiques
Cadmium bis(dipentyldithiocarbamate) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as superoxide dismutase and catalase. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cadmium bis(dipentyldithiocarbamate) in lab experiments is that it is a highly specific chelating agent for cadmium ions. This allows researchers to study the effects of cadmium on biological systems without interference from other metals. One limitation is that it can be difficult to work with, as it is insoluble in water and requires organic solvents for use.
Orientations Futures
There are a number of future directions for research involving cadmium bis(dipentyldithiocarbamate). One area of interest is the development of new chelating agents for cadmium that are more effective or easier to use than cadmium bis(dipentyldithiocarbamate). Another area of interest is the study of the effects of cadmium on specific biological systems, such as the nervous system or the immune system. Additionally, there is interest in studying the effects of cadmium on different species, as different organisms may have different responses to cadmium toxicity.
Méthodes De Synthèse
Cadmium bis(dipentyldithiocarbamate) can be synthesized by reacting cadmium chloride with dipentylamine and carbon disulfide. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Cadmium bis(dipentyldithiocarbamate) is commonly used in scientific research to study the effects of cadmium on biological systems. It is used to chelate cadmium ions in order to study their effects on enzymes, proteins, and other biomolecules. It is also used to study the toxic effects of cadmium on cells and tissues.
Propriétés
Numéro CAS |
19010-65-2 |
|---|---|
Nom du produit |
Cadmium bis(dipentyldithiocarbamate) |
Formule moléculaire |
C22H44CdN2S4 |
Poids moléculaire |
577.3 g/mol |
Nom IUPAC |
cadmium(2+);N,N-dipentylcarbamodithioate |
InChI |
InChI=1S/2C11H23NS2.Cd/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |
Clé InChI |
GAQHRUGINNUYSO-UHFFFAOYSA-L |
SMILES |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Cd+2] |
SMILES canonique |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Cd+2] |
Autres numéros CAS |
19010-65-2 |
Synonymes |
cadmium bis(dipentyldithiocarbamate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



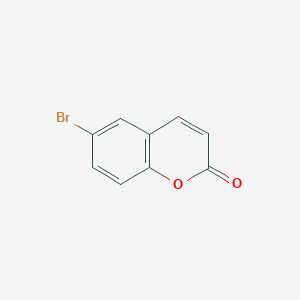
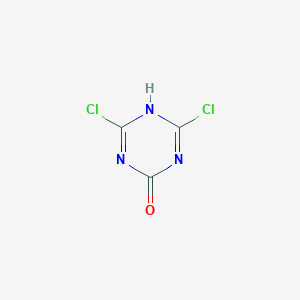
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)

